1-isopropyl-4-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine
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Overview
Description
1-isopropyl-4-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine is a heterocyclic compound that features a pyrazole ring. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound is of interest in various fields, including pharmaceuticals and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-isopropyl-4-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine typically involves the reaction of appropriate pyrazole derivatives with isopropyl and methyl substituents. One common method includes the reaction of 1-isopropyl-4-methyl-1H-pyrazole with 1-methyl-1H-pyrazol-5-ylmethylamine under controlled conditions . The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are used to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
1-isopropyl-4-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substituting agents: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce pyrazole alcohols .
Scientific Research Applications
1-isopropyl-4-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-isopropyl-4-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 1-isopropyl-4-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-3-amine
- 1-isopropyl-1H-pyrazol-4-yl)methanol
- 1- (4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl)methanol
Uniqueness
1-isopropyl-4-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C12H20ClN5 |
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Molecular Weight |
269.77 g/mol |
IUPAC Name |
4-methyl-N-[(2-methylpyrazol-3-yl)methyl]-1-propan-2-ylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C12H19N5.ClH/c1-9(2)17-8-10(3)12(15-17)13-7-11-5-6-14-16(11)4;/h5-6,8-9H,7H2,1-4H3,(H,13,15);1H |
InChI Key |
RBNWCCXKPXOTEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1NCC2=CC=NN2C)C(C)C.Cl |
Origin of Product |
United States |
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